molecular formula C15H13Cl2NO4S B2962241 Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate CAS No. 331750-05-1

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2962241
CAS No.: 331750-05-1
M. Wt: 374.23
InChI Key: JZOSXYCLHJPQDP-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate: is a synthetic organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl ester group, a dichlorophenyl group, and a phenylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline, phenylsulfonyl chloride, and glycine methyl ester.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent (e.g., dichloromethane) under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate
  • Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)alaninate

Uniqueness

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate: is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of both the phenylsulfonyl and glycine methyl ester moieties. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-14(19)10-18(13-9-5-8-12(16)15(13)17)23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOSXYCLHJPQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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